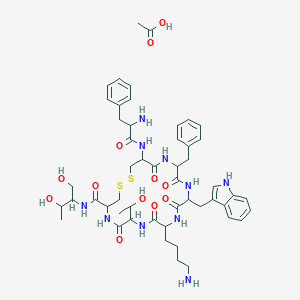

Octreotide Acetate

Description

Properties

Key on ui mechanism of action |

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. |

|---|---|

CAS No. |

79517-01-4 |

Molecular Formula |

C53H74N10O14S2 |

Molecular Weight |

1139.3 g/mol |

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |

InChI Key |

QWFYIFWTVZFPRY-LODIGNQBSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O |

melting_point |

153-156 |

Other CAS No. |

79517-01-4 |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

83150-76-9 (Parent) |

sequence |

FCFWKTCT |

solubility |

1.22e-02 g/L |

Synonyms |

Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SSTR2 and SSTR5 Signaling Pathways Activated by Octreotide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways activated by Octreotide Acetate upon binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). The document details the molecular mechanisms, presents quantitative data for comparative analysis, outlines methodologies for key experiments, and includes visualizations of the signaling cascades.

Introduction to Octreotide and Somatostatin Receptors

Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. It exhibits a longer half-life and a distinct receptor binding profile compared to the endogenous ligand. Octreotide binds with high affinity to SSTR2 and SSTR5, and to a lesser extent to SSTR3, while having low to no affinity for SSTR1 and SSTR4.[1][2] This selective binding profile is central to its therapeutic efficacy in the management of neuroendocrine tumors (NETs) and acromegaly, primarily through the regulation of hormone secretion and cell proliferation.[3][4]

The activation of SSTR2 and SSTR5 by octreotide initiates a cascade of intracellular signaling events. While both receptors share a primary signaling pathway, notable differences in downstream effector engagement and regulatory processes exist, leading to distinct cellular responses.

Core Signaling Pathways

The predominant signaling mechanism initiated by octreotide through both SSTR2 and SSTR5 is the coupling to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[5] This interaction triggers a canonical signaling cascade that modulates adenylyl cyclase activity and intracellular calcium levels. However, octreotide also instigates signaling through other pathways, with notable differences between SSTR2 and SSTR5.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon octreotide binding, both SSTR2 and SSTR5 undergo a conformational change that facilitates the activation of associated Gαi/o proteins. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), leading to decreased phosphorylation of downstream targets involved in hormone secretion and cell proliferation.

Modulation of Ion Channels

The Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels. Activation of both SSTR2 and SSTR5 by octreotide has been shown to lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in calcium influx through voltage-gated calcium channels (VGCCs), further contributing to the inhibition of hormone exocytosis.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

Octreotide has been demonstrated to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This effect appears to be predominantly mediated by SSTR2. The proposed mechanism involves the activation of the tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate components of the PI3K signaling cascade.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The activation of the MAPK/ERK pathway by octreotide is complex and can be cell-type specific. While some studies suggest that octreotide can stimulate ERK phosphorylation, others indicate an inhibitory role, often mediated through the activation of phosphatases like SHP-1. The differential coupling of SSTR2 and SSTR5 to β-arrestins may also contribute to divergent effects on the MAPK/ERK pathway.

Quantitative Data on Octreotide-Mediated Signaling

The following tables summarize the available quantitative data on the binding affinity and functional potency of octreotide at SSTR2 and SSTR5.

Table 1: Binding Affinity of Octreotide for SSTR2 and SSTR5

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Reference |

| SSTR2 | Octreotide | 0.9 ± 0.1 | [6] |

| SSTR5 | Octreotide | Low Affinity | [2] |

Table 2: Functional Potency of Octreotide at SSTR2 and SSTR5

| Assay | Receptor Subtype | Parameter | Value | Reference |

| cAMP Inhibition | SSTR2 | IC50 | 0.3 nM [0.16-0.55] | [1] |

| cAMP Inhibition | SSTR5 | IC50 | 42.5 nM [26.3-66.7] | [1] |

Note: The data indicates that octreotide is significantly more potent at inhibiting cAMP production via SSTR2 compared to SSTR5.

Signaling Pathway and Experimental Workflow Diagrams

SSTR2 Signaling Pathway Activated by Octreotide

Caption: Octreotide-activated SSTR2 signaling cascade.

SSTR5 Signaling Pathway Activated by Octreotide

Caption: Octreotide-activated SSTR5 signaling cascade.

Experimental Workflow for Western Blotting

Caption: Workflow for analyzing protein phosphorylation.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of octreotide to SSTR2 and SSTR5 expressed in cell membranes.

Materials:

-

HEK293 cells stably expressing human SSTR2 or SSTR5

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and protease inhibitors)

-

Binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

-

Radioligand: [125I-Tyr11]-Somatostatin-14

-

Unlabeled this compound

-

Glass fiber filters (GF/C)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize cells using a Dounce homogenizer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add 50 µL of cell membranes (10-20 µg of protein).

-

Add 50 µL of a range of concentrations of unlabeled octreotide (10^-12 to 10^-5 M).

-

Add 50 µL of [125I-Tyr11]-Somatostatin-14 (final concentration ~50 pM).

-

For total binding, add binding buffer instead of unlabeled octreotide. For non-specific binding, add a high concentration of unlabeled somatostatin-14 (1 µM).

-

Incubate at 30°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through GF/C filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled octreotide.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Inhibition Assay

This protocol measures the ability of octreotide to inhibit adenylyl cyclase activity in whole cells.

Materials:

-

HEK293 cells stably expressing human SSTR2 or SSTR5

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

-

Forskolin

-

This compound

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of octreotide (10^-12 to 10^-6 M) for 15 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes at 37°C to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and lyse the cells according to the instructions of the cAMP EIA kit.

-

Perform the cAMP EIA according to the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample.

-

Plot the percentage of forskolin-stimulated cAMP production against the log concentration of octreotide.

-

Determine the IC50 value for octreotide's inhibition of cAMP production.[1]

-

Western Blot for Phosphorylated ERK1/2 and Akt

This protocol details the detection of phosphorylated ERK1/2 and Akt in response to octreotide treatment.

Materials:

-

SSTR2 or SSTR5 expressing cells

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis:

-

Serum-starve cells overnight.

-

Treat cells with octreotide at desired concentrations for various time points (e.g., 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

-

Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane extensively with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total ERK1/2 or total Akt as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Receptor Internalization Assay by Flow Cytometry

This protocol quantifies the internalization of SSTR2 and SSTR5 upon octreotide stimulation.

Materials:

-

Cells expressing N-terminally FLAG-tagged SSTR2 or SSTR5

-

This compound

-

Primary antibody: anti-FLAG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

FACS buffer (PBS with 1% BSA and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Harvest cells and resuspend in ice-cold FACS buffer.

-

Incubate cells with a saturating concentration of the anti-FLAG-Alexa Fluor 488 antibody for 1 hour at 4°C to label the surface receptors.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in pre-warmed medium and treat with octreotide (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.

-

-

Acid Wash (Optional):

-

To distinguish between surface-bound and internalized receptors, an acid wash step can be included.

-

After the incubation with octreotide, wash the cells with an ice-cold acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip the surface-bound antibody.

-

Neutralize with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

-

Data Analysis:

-

The decrease in MFI over time in the non-acid washed samples represents the total receptor internalization.

-

The MFI of the acid-washed samples represents the internalized receptor population.

-

Calculate the percentage of receptor internalization at each time point relative to the initial surface expression (time 0).

-

Conclusion

This compound exerts its therapeutic effects through the activation of SSTR2 and SSTR5, initiating a complex network of signaling pathways. The primary mechanism for both receptors involves the inhibition of adenylyl cyclase via Gαi/o proteins. However, there are crucial differences in their signaling profiles, particularly concerning the PI3K/Akt pathway, which appears to be preferentially regulated by SSTR2. Furthermore, quantitative data reveals a significantly higher potency of octreotide for SSTR2-mediated cAMP inhibition. Understanding these distinct signaling cascades and possessing robust experimental protocols are essential for the continued development of targeted therapies for neuroendocrine tumors and other related disorders. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of somatostatin receptor signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-proliferative Effects of Octreotide Acetate on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide Acetate, a synthetic octapeptide analog of somatostatin, has demonstrated significant anti-proliferative effects in a variety of cancer cell types, particularly neuroendocrine tumors. Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5, initiating a cascade of intracellular signaling events that culminate in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of this compound, detailed experimental protocols for assessing its efficacy, and a summary of its impact on key signaling pathways.

Introduction

This compound is a well-established therapeutic agent for the management of hormonal syndromes associated with neuroendocrine tumors (NETs). Beyond its antisecretory functions, a growing body of evidence highlights its direct and indirect anti-proliferative properties. The direct effects are mediated by the activation of SSTRs present on cancer cells, while indirect effects involve the inhibition of growth factor and hormone secretion from the tumor microenvironment. This guide will focus on the direct anti-proliferative mechanisms of this compound on cancer cells.

Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-faceted approach targeting key cellular processes:

-

Somatostatin Receptor (SSTR) Binding: Octreotide exhibits a high binding affinity for SSTR2 and SSTR5, which are G-protein coupled receptors. This interaction is the initial and critical step in its anti-cancer activity.

-

Induction of Cell Cycle Arrest: A primary outcome of SSTR activation is the arrest of the cell cycle, predominantly in the G0/G1 phase. This prevents cancer cells from progressing to the S phase, the DNA synthesis phase, thereby halting their proliferation.

-

Induction of Apoptosis: Octreotide can trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

-

Inhibition of Pro-survival Signaling Pathways: The binding of Octreotide to SSTRs leads to the downregulation of critical pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.

Key Signaling Pathways Modulated by this compound

The anti-proliferative effects of Octreotide are orchestrated by its influence on intricate signaling networks within the cancer cell.

Somatostatin Receptor (SSTR) Signaling

Upon binding of Octreotide to SSTR2 or SSTR5, a conformational change in the receptor activates associated inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the inhibition of cell proliferation. Furthermore, SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), which play a crucial role in dephosphorylating and inactivating key signaling molecules in growth factor pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Octreotide has been shown to inhibit this pathway in several cancer cell types. SSTR activation can lead to the dephosphorylation and inactivation of key components of this pathway, including Akt itself. This inhibition prevents the downstream phosphorylation of targets that promote cell survival and proliferation, such as mTOR and GSK3β.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Octreotide has been demonstrated to inhibit the MAPK/ERK pathway in some cancer cells. This inhibition is thought to be mediated through the activation of PTPs, which can dephosphorylate and inactivate key kinases in the MAPK cascade, such as MEK and ERK. The downregulation of ERK activity leads to reduced phosphorylation of transcription factors that are essential for cell cycle progression.

Quantitative Data on Anti-proliferative Effects

The efficacy of this compound in inhibiting cancer cell proliferation has been quantified in numerous studies. The following tables summarize key findings across different cancer types.

| Cancer Type | Cell Line / Model | Effect | Quantitative Data |

| Pituitary Adenoma | GH3 Rat Pituitary Tumor Cells | G0/G1 Cell Cycle Arrest | 7.1% increase in G0/G1 phase cells |

| Acromegaly Patients | Tumor Shrinkage | Mean reduction of 50.6% with Octreotide LAR | |

| Neuroendocrine Tumor | AR42J Pancreatic Cancer Cells | Inhibition of S-Phase | 53% decrease in S-phase cells |

| Gastric Cancer | SGC-7901 Cells | Inhibition of DNA Synthesis | 32.2% inhibition at 1x10-5 M |

| Nude Mice Xenograft | Tumor Growth Inhibition | 62.3% reduction in tumor weight | |

| Colorectal Cancer | CT26 Murine Colon Adenocarcinoma | G0/G1 Cell Cycle Arrest | Significant increase in G0/G1 phase fraction |

| Hepatocellular Carcinoma | Nude Mice Xenograft | Tumor Growth Inhibition | 67.9% inhibition of tumor growth |

Table 1: Summary of this compound's Anti-proliferative Effects

| Cell Line | Cancer Type | IC50 Value (nM) |

| BON-SSTR2 | Pancreatic Neuroendocrine | 0.67 ± 0.32 |

| QGP-1-SSTR2 | Pancreatic Neuroendocrine | 3.62 ± 0.23 |

Table 2: Reported IC50 Values for Octreotide in SSTR2-Expressing Neuroendocrine Tumor Cell Lines

Experimental Protocols

The assessment of the anti-proliferative effects of this compound relies on a variety of well-established in vitro assays.

General Experimental Workflow

A typical workflow to evaluate the anti-proliferative effects of Octreotide involves cell culture, treatment with the compound, and subsequent analysis of cell viability, proliferation, and cell cycle distribution.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

BrdU Incorporation Assay

The BrdU assay directly measures DNA synthesis and is a hallmark of cell proliferation.

Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours.

-

Fixation and Denaturation: Fix the cells with a fixing solution (e.g., 70% ethanol) and then denature the DNA using 2N HCl to expose the incorporated BrdU.

-

Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB substrate solution to develop a colorimetric signal.

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound exhibits significant anti-proliferative effects on a range of cancer cells through its interaction with somatostatin receptors and the subsequent modulation of key intracellular signaling pathways. Its ability to induce cell cycle arrest and apoptosis underscores its potential as a direct anti-cancer agent, particularly in SSTR-positive tumors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the anti-tumor properties of Octreotide and other somatostatin analogs, aiding in the development of more effective cancer therapies.

Octreotide Acetate: A Preclinical Guide to its Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence supporting the role of Octreotide Acetate as a potent inhibitor of angiogenesis. Synthesizing data from multiple seminal studies, this document provides a comprehensive overview of its mechanism of action, quantitative efficacy in various models, and detailed experimental protocols to aid in the design and interpretation of future research.

Core Mechanism of Action

This compound, a synthetic octapeptide analogue of somatostatin, exerts its anti-angiogenic effects primarily through its interaction with somatostatin receptors (SSTRs), which are expressed on both tumor cells and endothelial cells.[1] The binding of Octreotide to these G-protein coupled receptors, particularly SSTR2 and SSTR3, initiates a cascade of intracellular events that culminate in the inhibition of key angiogenic processes.[1][2] This includes the suppression of endothelial cell proliferation, migration, and differentiation, as well as the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[2][3][4]

The anti-angiogenic activity of Octreotide is a critical component of its overall antitumor effect, which also involves the direct inhibition of tumor cell growth and the induction of apoptosis.[1][5] By disrupting the formation of new blood vessels, Octreotide effectively curtails the supply of oxygen and nutrients to tumors, thereby impeding their growth and metastatic potential.[6]

Quantitative Data on Angiogenesis Inhibition

The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of this compound in inhibiting angiogenesis across a range of in vitro and in vivo models.

In Vitro Studies

| Model System | Cell Type | Treatment | Effect | Percentage Inhibition | Reference |

| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Octreotide (10⁻⁹ M) | Inhibition of cell proliferation | 45.8% | [7] |

| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF | Octreotide (10⁻⁸ to 10⁻⁵ M) | Dose-dependent inhibition of cell proliferation | ED50 of approx. 10⁻⁶ M | [2] |

| Proliferation Assay | Rat Aorta Explants (Endothelial and Smooth Muscle Cells) on Fibronectin | Octreotide (10⁻⁸ M) | Reduction in cell proliferation | 32.6% | [7] |

| Sprouting Assay | Rat Aorta Explants in Fibrin | Octreotide (10⁻⁸ M) | Reduction in cell sprouting | 52.9% | [7] |

In Vivo Studies

| Model System | Animal Model | Treatment | Effect | Quantitative Finding | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Octreotide (50 µg) | Reduction in vascular network density | 35.7% | [7] |

| Rat Cornea Neovascularization | Rat | Topical Octreotide (10 µ g/day for 6 days) | Inhibition of neovascularization induced by AgNO₃/KNO₃ | 50.6% | [7] |

| Rat Mesentery Angiogenesis | Rat | Intraperitoneal Octreotide (40 µ g/day ) | Reduction in neovascularization induced by compound 48/80 | 45.6% | [7] |

| Rat Mesentery Angiogenesis | Rat | Intraperitoneal Octreotide (40 µ g/day ) | Reduction in neovascularization induced by MCF-10Aint-2 conditioned medium | 64.1% | [7] |

| Portal Hypertensive Rats | Rat (Partial Portal Vein Ligation) | Octreotide (4 days) | Decrease in splanchnic neovascularization and VEGF expression | 63% reduction in VEGF | [3][8] |

| Human Rectal Neuroendocrine Carcinoma Xenograft | Nude Mice | Octreotide | Decrease in microvessel density | 264.0 ± 48.2/mm² (treated) vs. 341.4 ± 56.6/mm² (untreated) | [5] |

| Human Hepatocellular Carcinoma (HCC) Xenograft | Nude Mice | Octreotide | Decrease in microvessel density | 21.7 ± 4.27 (treated) vs. 31.8 ± 3.87 (untreated) |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound in Angiogenesis Inhibition

Caption: Octreotide's anti-angiogenic signaling cascade.

Experimental Workflow: In Vivo Corneal Micropocket Assay

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of vascular endothelial growth factor by octreotide in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of experimental angiogenesis by the somatostatin analogue this compound (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Long-Term Cellular Effects of Octreotide Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Octreotide Acetate, a synthetic octapeptide analog of somatostatin, has a well-established role in the management of neuroendocrine tumors and acromegaly. Its therapeutic efficacy stems from a multifaceted mechanism of action at the cellular level, primarily initiated by its binding to somatostatin receptors (SSTRs). Long-term administration of this compound induces significant and sustained alterations in cellular function, extending beyond its primary role in hormone suppression. This guide provides an in-depth examination of these long-term effects, focusing on the modulation of key signaling pathways, impacts on cell proliferation and survival, and the underlying molecular mechanisms. We consolidate quantitative data from key studies, present detailed experimental protocols, and provide visual diagrams of the implicated signaling cascades to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Somatostatin Receptor (SSTR) Signaling

This compound exerts its physiological effects by mimicking natural somatostatin, but with a significantly longer half-life.[1] It functions as a potent agonist with a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), and a moderate affinity for SSTR3.[2][3] These receptors are G-protein coupled receptors (GPCRs) found on the cell membranes of various tissues, including the pituitary gland, pancreas, and gastrointestinal tract.[1]

Upon binding, Octreotide initiates a cascade of intracellular events:

-

G-Protein Activation: The SSTR, upon agonist binding, activates inhibitory G-proteins (Gαi/o).[4][5]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

-

Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and cellular hyperpolarization.[4] Concurrently, it inhibits voltage-gated Ca²⁺ channels, reducing calcium influx.[4]

This combination of events—decreased cAMP and reduced intracellular calcium—is the cornerstone of Octreotide's potent antisecretory effects, effectively inhibiting the exocytosis of various hormones and peptides, including Growth Hormone (GH), insulin, glucagon, and vasoactive intestinal peptide (VIP).[2][4][6]

Caption: Core Octreotide Signaling Cascade.

Long-Term Effects on Cellular Proliferation and Survival

Beyond its immediate antisecretory effects, long-term exposure to Octreotide profoundly impacts cell growth, proliferation, and apoptosis, forming the basis of its antineoplastic activity.[2]

Anti-proliferative Effects

Octreotide directly inhibits the proliferation of various tumor cells.[2] This is often demonstrated by a reduction in the Ki-67 labeling index, a marker for cellular proliferation. In a study on GH-secreting pituitary adenomas, chronic Octreotide treatment resulted in a significant decrease in tumor cell proliferation compared to untreated controls.[7]

Induction of Apoptosis

Octreotide can induce programmed cell death (apoptosis) in certain cancer cell types, including hepatocellular carcinoma and pancreatic cancer.[8][9] However, this effect is context-dependent. Studies on GH-secreting pituitary adenomas found that while proliferation was reduced, the apoptotic index was not significantly different between treated and untreated groups.[7] This suggests the anti-tumor effects may be primarily cytostatic in some tissues and cytotoxic in others.

Cell Cycle Arrest

Long-term treatment with Octreotide can lead to cell cycle arrest. In rat GH-secreting pituitary tumor cells, a 6-day incubation with Octreotide significantly decreased the percentage of cells in the S phase (synthesis phase) and increased the percentage in the G2/M phase.[10] Similar effects have been noted in human colonic cancer cells, where Octreotide induced G1 cell cycle arrest.[11]

Caption: Octreotide's Impact on Cell Fate.

Table 1: Quantitative Effects of Long-Term Octreotide on Proliferation, Apoptosis, and Cell Cycle

| Parameter | Cell/Tissue Type | Effect | Control Group | Octreotide-Treated Group | Percent Change | Reference |

| Ki-67 Labeling Index (%) | GH-Secreting Pituitary Adenomas | Anti-proliferative | 3.8 ± 0.7 | 1.8 ± 0.3 | -53% | [7] |

| Apoptotic Index (%) | GH-Secreting Pituitary Adenomas | No Significant Change | 0.8 ± 0.3 | 0.6 ± 0.2 | -25% (NS) | [7] |

| Apoptotic Cells (nuclei/mm²) | Human Pancreatic Cancer Xenografts | Pro-apoptotic | 1.8 ± 0.44 | 6.8 ± 1.0 | +278% | [9] |

| Cells in S Phase (%) | Rat GH3 Pituitary Tumor Cells | Cell Cycle Arrest | (Control) | (OCT) | -33% | [10] |

| Cells in G2/M Phase (%) | Rat GH3 Pituitary Tumor Cells | Cell Cycle Arrest | (Control) | (OCT) | +30% | [10] |

(NS = Not Significant)

Modulation of Key Intracellular Signaling Pathways

The long-term anti-proliferative and pro-apoptotic effects of Octreotide are mediated through its modulation of several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

In pituitary tumor cells, Octreotide's anti-proliferative action is linked to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. Treatment leads to:

-

Decreased tyrosine phosphorylation of the PI3K regulatory subunit p85.

-

Dephosphorylation of phosphoinositide-dependent kinase 1 (PDK1) and Akt.

-

Activation of glycogen synthase kinase 3 beta (GSK3β). This cascade results in the increased expression of the tumor suppressor gene Zac1, which is necessary for Octreotide's anti-growth effects.[12]

Caption: Octreotide Inhibition of PI3K/Akt Pathway.

MAPK Signaling Pathway

In gastric adenocarcinoma cells, Octreotide has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway. This effect is characterized by a decrease in the protein levels of Extracellular signal-regulated protein kinase (ERK) and c-Fos, leading to reduced activator protein-1 (AP-1) binding activity.[13] The inhibition of this pathway contributes significantly to the suppression of tumor growth.

Caption: Octreotide Inhibition of MAPK Pathway.

Wnt/β-catenin Signaling Pathway

In human colonic cancer cells (SW480 cell line), Octreotide inhibits cell growth by modulating the Wnt/β-catenin pathway. Treatment results in a decrease in the total β-catenin protein level and a corresponding increase in the phosphorylated form of β-catenin, targeting it for degradation.[11] This effectively inhibits a signaling pathway that is crucial for the development of many colorectal cancers.[14]

Effects on Cellular Secretion and Ion Transport

The most immediate and clinically utilized effect of Octreotide is the suppression of hormone secretion.

Hormonal Suppression

Long-term treatment with Octreotide provides sustained suppression of pathological hormone hypersecretion. In acromegaly, it leads to a dramatic and lasting reduction in both GH and Insulin-like Growth Factor-1 (IGF-1) levels.[15][16]

Table 2: Hormonal Suppression with Long-Term Octreotide Treatment in Acromegaly

| Parameter | Duration of Treatment | Baseline Level (mean) | Level After Treatment (mean) | Reference |

| Serum GH (mU/L) | 3 years | 27.8 ± 6.1 | 4.2 ± 0.8 | [16] |

| Serum IGF-1 (nmol/L) | 3 years | 119 ± 14 | 60 ± 13 | [16] |

| Serum GH (µg/L) | 24 months | 30.9 | 5.7 | [15] |

Ion and Water Transport

In the small intestine, Octreotide has a direct proabsorptive effect on water and electrolyte transport. Studies using perfused rabbit ileal segments showed that Octreotide caused a significant increase in the absorption of water, sodium, and chloride, an effect independent of its systemic hormonal actions.[17] This contributes to its efficacy in treating secretory diarrhea.

Long-Term Cellular Adaptation and Other Considerations

Receptor Desensitization

A potential consequence of long-term agonist exposure is receptor desensitization or downregulation. In some patients on long-term therapy, a loss of response can occur, which may be due to the downregulation of SSTR2 expression or the internalization of the receptor into the cell membrane.[18][19] This phenomenon may necessitate dose adjustments to maintain therapeutic efficacy.[20]

Immune System Modulation

Recent studies indicate that Octreotide can modulate the host immune system. In patients with neuroendocrine neoplasms, long-term treatment with Octreotide LAR significantly decreased the levels of circulating regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses. This suggests that part of Octreotide's long-term benefit may come from tipping the immune balance toward a more effective anti-tumor surveillance.[21]

Appendix: Key Experimental Protocols

Protocol: Ki-67 Immunohistochemistry for Proliferation Index

(Adapted from Ronchi et al., 2005)[7]

-

Tissue Preparation: Fix tumor specimens in 10% buffered formalin and embed in paraffin. Cut 4-µm thick sections and mount on slides.

-

Antigen Retrieval: Deparaffinize sections and rehydrate through a graded series of ethanol. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a microwave oven.

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Incubate with a primary monoclonal antibody against Ki-67 (e.g., MIB-1) at an appropriate dilution overnight at 4°C.

-

Apply a biotinylated secondary antibody followed by a streptavidin-peroxidase complex.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Quantification: The Ki-67 labeling index (LI) is determined by counting the number of positively stained nuclei in at least 1000 tumor cells across several high-power fields. The result is expressed as a percentage.

Protocol: Cell Cycle Analysis by Flow Cytometry

(Adapted from Dicitore et al., 2021)[10][22]

-

Cell Culture and Treatment: Culture cells (e.g., GH3 pituitary tumor cells) in appropriate media. Treat with Octreotide (e.g., 1 µM) or vehicle control for the desired duration (e.g., 6 days).

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells to remove ethanol and wash with PBS.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect emission fluorescence.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for Cell Cycle Analysis.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. adooq.com [adooq.com]

- 4. bachem.com [bachem.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. droracle.ai [droracle.ai]

- 7. Effects of octreotide treatment on the proliferation and apoptotic index of GH-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octreotide inhibits growth of colonic cancer SW480 cells by modulating the Wnt/P-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety and efficacy of long-term octreotide therapy of acromegaly: results of a multicenter trial in 103 patients--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-term therapy with long-acting octreotide (Sandostatin-LAR) for the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct proabsorptive effect of octreotide on ionic transport in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. dovepress.com [dovepress.com]

- 20. Long-term octreotide treatment of metastatic carcinoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of Octreotide Long-Acting Release on Tregs and MDSC Cells in Neuroendocrine Tumour Patients: A Pivotal Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Investigation of Octreotide Acetate's Effect on Growth Hormone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Octreotide Acetate on growth hormone (GH) secretion and the underlying cellular and molecular mechanisms. This compound, a synthetic somatostatin analog, is a cornerstone in the medical management of acromegaly, a condition caused by excessive GH secretion, primarily from pituitary adenomas.[1][2] Understanding its in vitro activity is crucial for optimizing therapeutic strategies and developing novel treatment modalities.

Mechanism of Action

This compound exerts its inhibitory effect on growth hormone secretion by mimicking the natural hormone somatostatin.[2][3] Its primary mechanism involves binding with high affinity to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on the surface of somatotroph cells in the anterior pituitary gland.[3] There are five subtypes of SSTRs (SSTR1-5), with Octreotide showing a high affinity for SSTR2, SSTR3, and SSTR5.[3] GH-secreting pituitary tumors predominantly express SSTR2 and SSTR5.[1]

Upon binding to these receptors, Octreotide activates a cascade of intracellular signaling events that culminate in the inhibition of GH synthesis and release.[3] This targeted action makes it a valuable therapeutic agent for conditions characterized by hormonal overproduction.[2]

Quantitative Analysis of In Vitro Growth Hormone Inhibition

Multiple in vitro studies have quantified the inhibitory effect of Octreotide on GH secretion from various cell models, including rat pituitary tumor cell lines and primary cultures of human GH-secreting pituitary adenomas. The data consistently demonstrates a dose- and time-dependent suppression of GH release.

| Cell Model | Octreotide Concentration | Incubation Time | GH Inhibition (%) | Reference |

| GH3 Rat Pituitary Tumor Cells | 10⁻⁷ M | 24 hours | Significant reduction (forskolin-stimulated) | [1] |

| GH3 Rat Pituitary Tumor Cells | 10⁻⁸ M | 72 hours | Not specified | [1] |

| Primary Human GH-Secreting Pituitary Adenoma Cells | 10⁻⁸ M | 72 hours | 8.5 - 73.7 | [1] |

| Primary Human GH-Secreting Pituitary Adenoma Cells | 10 nM | 24 hours | Variable, up to ~70% | [4] |

| Primary Human GH-Secreting Pituitary Adenoma Cells | 10 nM | 72 hours | Mean: 36.8 | [5][6] |

| Primary Human GH-Secreting Pituitary Adenoma Cells | 10 nM | 72 hours | Mean: 39.5 | [7] |

Cellular and Molecular Effects Beyond Secretion

Beyond its immediate impact on hormone secretion, Octreotide also exhibits significant anti-proliferative and pro-apoptotic effects on pituitary tumor cells in vitro.

Anti-proliferative Effects

Octreotide has been shown to inhibit the proliferation of GH-secreting pituitary tumor cells. This effect is mediated through the inhibition of key signaling pathways involved in cell growth, such as the ERK pathway.[1] Studies on GH3 cells have demonstrated that Octreotide can decrease cell proliferation, with a maximal effect observed at 24 hours.[1] This anti-proliferative action is independent of its anti-secretory effects.[1]

Induction of Apoptosis and Cell Cycle Arrest

Octreotide can induce programmed cell death (apoptosis) in pituitary tumor cells. In GH3 cells, Octreotide treatment led to a significant increase in cells undergoing early apoptosis.[1] The mechanism involves the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[8] Furthermore, Octreotide's anti-proliferative action is linked to the induction of the tumor suppressor gene Zac1, which leads to cell cycle arrest.[9]

Signaling Pathways Modulated by this compound

The binding of Octreotide to SSTRs triggers multiple intracellular signaling pathways that collectively inhibit GH secretion and cell proliferation.

Inhibition of Adenylyl Cyclase and Calcium Influx

A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key driver of GH gene transcription and exocytosis. Additionally, Octreotide can modulate ion channel activity, leading to a reduction in intracellular calcium concentration, which is essential for GH vesicle fusion and release.

Modulation of MAP Kinase and PI3K/Akt Pathways

Octreotide has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation.[1] Furthermore, it can interfere with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial survival pathway for cells. By decreasing the phosphorylation of key components of this pathway, Octreotide promotes apoptosis and inhibits cell growth.[9]

This compound Signaling Cascade

Experimental Protocols

The following provides a generalized methodology for investigating the in vitro effects of this compound on GH secretion from pituitary adenoma cells.

Primary Cell Culture of Human Pituitary Adenomas

-

Tissue Collection: Fresh pituitary adenoma tissue is obtained sterilely during transsphenoidal surgery.[4]

-

Cell Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. This typically involves incubation with enzymes like dispase and collagenase.

-

Cell Plating: The dispersed cells are plated in culture wells at a specific density (e.g., 7.5 x 10⁴ cells/well) and maintained in a suitable culture medium supplemented with fetal calf serum (FCS).[4]

-

Cell Culture: Cells are cultured for a period (e.g., 24 hours) to allow for attachment and recovery.[4]

Octreotide Treatment and Sample Collection

-

Serum Starvation: Prior to treatment, the culture medium is replaced with a serum-free or low-serum medium for a defined period to reduce basal signaling.[4]

-

Octreotide Incubation: Cells are then incubated with various concentrations of this compound (e.g., 10 nM) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[4][5]

-

Supernatant Collection: After the incubation period, the culture medium (supernatant) is collected.[4]

-

Sample Storage: The collected medium is stored at -80°C until analysis for GH concentration.[4]

Quantification of Growth Hormone

-

Immunoassay: The concentration of GH in the collected culture medium is typically measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of GH secreted by Octreotide-treated cells is compared to that of the control cells to determine the percentage of inhibition.[4]

In Vitro GH Inhibition Assay Workflow

Conclusion

In vitro studies provide compelling evidence for the direct inhibitory effects of this compound on growth hormone secretion from pituitary tumor cells. The mechanism of action is multifaceted, involving the activation of specific somatostatin receptors and the modulation of multiple intracellular signaling pathways that control hormone release, cell proliferation, and survival. This comprehensive understanding of its in vitro bioactivity is fundamental for the continued clinical application of Octreotide and the development of next-generation somatostatin analogs with improved efficacy and safety profiles.

References

- 1. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting the In Vitro Efficacy of Octreotide and Cabergoline in GH- and GH/PRL-Secreting Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

G-Protein Coupled Receptor Activation by Octreotide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide Acetate is a synthetic octapeptide analogue of the natural hormone somatostatin.[1][2] Due to its longer half-life and enhanced stability compared to its endogenous counterpart, Octreotide has become a cornerstone in the management of various neuroendocrine tumors (NETs), acromegaly, and other disorders characterized by excessive hormone secretion.[3][4] Its therapeutic effects are mediated through its interaction with a specific class of G-protein coupled receptors (GPCRs), namely the somatostatin receptors (SSTRs).[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Octreotide's action, focusing on its binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Molecular Target: Somatostatin Receptors (SSTRs)

Octreotide exerts its physiological effects by binding to the family of five somatostatin receptor subtypes (SSTR1-SSTR5).[1] These receptors are classic GPCRs, characterized by seven transmembrane domains. Octreotide does not bind to all subtypes with equal affinity; it demonstrates a high binding affinity primarily for SSTR2 and SSTR5 , and to a lesser extent, SSTR3.[1][5][6] This selective activation is crucial for its therapeutic efficacy and is a key consideration in drug development. The overexpression of SSTR2 in many neuroendocrine tumors forms the basis for both the diagnostic and therapeutic application of Octreotide and its radiolabeled analogues.[7][8]

Quantitative Analysis of Receptor Binding and Function

The interaction of Octreotide with its target receptors can be quantified to determine its binding affinity and functional potency. These parameters are critical for understanding its pharmacological profile.

Table 1: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes

| Receptor Subtype | Ligand | Binding Affinity (IC50, nM) | Cell Line | Reference |

| SSTR2 | [natF]AlF-NOTA-octreotide | 25.7 ± 7.9 | - | [9] |

| SSTR2 | Octreotide | ~1-10 | NET cell lines | [9] |

IC50 (half-maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a specific radioligand, indicating binding affinity.

Table 2: Functional Potency of Octreotide

| Assay | Effect | Potency (EC50/IC50) | Cell System | Reference |

| cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | ~1 nM | pNET primary cultures | [10] |

| Cytotoxicity | Inhibition of cell viability | 8.37 nM | AtT20 cells | [11] |

| SSTR2 Internalization | Induction of receptor internalization | Potent induction at 10-1000 nM | AtT20 cells | [11] |

EC50 (half-maximal effective concentration) or IC50 values in functional assays indicate the concentration of Octreotide required to elicit 50% of its maximal effect.

Mechanism of Action: Downstream Signaling Pathways

Upon binding to SSTR2 and SSTR5, Octreotide initiates a cascade of intracellular events that collectively inhibit hormone secretion and cell proliferation.[1] These events are primarily mediated by the activation of inhibitory G-proteins (Gαi/o).

Gαi-Mediated Signaling Cascade

The canonical signaling pathway activated by Octreotide involves the Gαi subunit of the heterotrimeric G-protein.[3][12]

-

G-Protein Activation: Octreotide binding induces a conformational change in the SSTR, promoting the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits.[13]

-

Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in a significant reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][12][14]

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly modulate ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[12] Concurrently, it inhibits voltage-gated Ca2+ channels, reducing calcium influx.[3]

-

Physiological Outcome: The decrease in cAMP and intracellular calcium levels are critical inhibitory signals that suppress the exocytosis of hormone-containing vesicles, thereby blocking hormone secretion from neuroendocrine cells.[12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. bachem.com [bachem.com]

- 3. bachem.com [bachem.com]

- 4. droracle.ai [droracle.ai]

- 5. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Octreotide Conjugates for Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Postreceptor signal transduction mechanisms involved in octreotide-induced inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Octreotide Acetate Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Octreotide Acetate in rodent models for preclinical research. The protocols outlined below are based on established methodologies and published studies, offering a framework for investigating the therapeutic potential of this somatostatin analog.

This compound is a synthetic octapeptide with pharmacologic actions mimicking those of the natural hormone somatostatin. It is a potent inhibitor of the secretion of various hormones, including growth hormone, glucagon, and insulin.[1][2] In rodent models, it is widely used to study its antitumor, anti-angiogenic, and antisecretory effects in various disease contexts, particularly in oncology and endocrinology.[3][4][5][6]

Data Presentation: Quantitative Administration Parameters

The following tables summarize common dosage and administration parameters for this compound in mice and rats, compiled from various research studies.

Table 1: this compound Dosing and Administration in Mice

| Application | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| Pancreatic & Breast Tumors | Nude Mice | 5 or 50 µ g/mouse | Subcutaneous (SC) | Twice daily | 5 weeks | Significant inhibition of tumor growth.[3][4] | [3],[4] |

| Hepatocellular Carcinoma | Nude Mice | 50 µg/kg | Subcutaneous (SC) | Twice daily | 21 days | Significant reduction in tumor growth.[5] | [5] |

| Gastric Mucosal Injury | Swiss Webster Mice | 0.1 mg/kg | Subcutaneous (SC) | Single dose | N/A | Protective effect against gastric injury.[7] | [7] |

| Gastric Mucosal Injury | Swiss Webster Mice | 1.0, 10.0, 100 µg/kg, 1.0 or 10 mg/kg | Intragastric (ig) | Two doses, 3 hours apart | 6 hours | Dose-dependent protection against gastric mucosal injury.[7] | [7] |

| Pharmacokinetics | Swiss Webster Mice | Not Specified | Oral (gavage) with Intravail® | Single dose | N/A | Improved uptake, half-life, and bioavailability compared to SC injection.[8] | [8] |

Table 2: this compound Dosing and Administration in Rats

| Application | Rat Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| Mammary Tumors | N/A | 10 µg/kg/h | Continuous Administration | 6 weeks | ~50% reduction in the number of tumors.[3][4] | [3],[4] | |

| Gastric Mucosal Function | N/A | 1-100 µg/kg | Subcutaneous (SC) | Single dose | 1 hour | Increased gastric mucosal pH.[9] | [9] |

| Pharmacokinetics | Sprague-Dawley | 3 mg/rat | Intramuscular (IM) | Single dose (sustained-release) | Up to 70 days | Bimodal drug release profile with sustained levels.[10][11] | [10],[11] |

| Pharmacokinetics | N/A | 15, 30, and 60 mg/kg | Intragastric (ig) | Single dose | 10 hours | Extremely low bioavailability (<0.5%).[7] | [7] |

| Carcinogenicity Study | N/A | up to 1250 µg/kg/day | Subcutaneous (SC) | Daily | 116 weeks | Increased incidence of injection site sarcomas at the highest dose.[12][13] | [12],[13] |

Experimental Protocols

Protocol 1: Subcutaneous Administration of Immediate-Release this compound for Tumor Growth Inhibition in Nude Mice

Objective: To evaluate the effect of this compound on the growth of xenograft tumors.

Materials:

-

This compound for injection (e.g., Sandostatin®)[13]

-

Sterile isotonic saline (0.9% NaCl) or 5% dextrose in water[13]

-

Nude mice bearing solid tumors (e.g., pancreatic, breast)[3][4]

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

-

Animal balance

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

-

Drug Preparation:

-

Reconstitute this compound according to the manufacturer's instructions.

-

Dilute the reconstituted solution with sterile isotonic saline to the desired final concentration. For example, to achieve a 50 µg dose in a 100 µL injection volume, the final concentration should be 0.5 mg/mL.

-

-

Administration:

-

Weigh each mouse to determine the precise dose if dosing is based on body weight.

-

Gently restrain the mouse.

-

Lift the skin on the back, away from the tumor site, to form a tent.

-

Insert the needle into the base of the skin tent and inject the prepared this compound solution subcutaneously.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status throughout the study.

-

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control (vehicle-injected) groups.

Protocol 2: Continuous Subcutaneous Infusion of this compound in Rats via Osmotic Minipumps

Objective: To achieve steady-state plasma concentrations of this compound for long-term efficacy studies.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, polyethylene glycol)

-

Osmotic minipumps (e.g., ALZET®) of appropriate size and delivery rate

-

Surgical instruments for implantation

-

Anesthesia and analgesics

-

Sutures or wound clips

Procedure:

-

Pump Preparation:

-

Following the manufacturer's instructions, fill the osmotic minipumps with the prepared this compound solution under sterile conditions. The concentration of the solution will depend on the desired dose rate and the pump's flow rate.

-

Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave and disinfect the surgical site on the back, between the scapulae.

-

Make a small subcutaneous pocket through a small incision.

-

Insert the primed osmotic minipump into the subcutaneous pocket.

-

Close the incision with sutures or wound clips.

-

-

Post-operative Care:

-

Administer analgesics as required.

-

Monitor the animal for signs of pain, distress, or infection at the surgical site.

-

-

Study Duration: The study will continue for the delivery duration of the osmotic minipump (e.g., 2, 4, or 6 weeks).

-

Endpoint Analysis: At the end of the study, collect tissues or blood samples for analysis as per the experimental design.

Mandatory Visualizations

Signaling Pathway of this compound

This compound exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This binding triggers a cascade of intracellular events leading to the inhibition of hormone secretion and cell proliferation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral delivery of this compound in Intravail® improves uptake, half-life, and bioavailability over subcutaneous administration in male Swiss webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute in vivo effect of this compound, a somatostatin analogue on the cellular function of gastric mucosa in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Cell Culture Methodologies for Assessing Octreotide Acetate Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction Octreotide Acetate is a synthetic octapeptide analog of the natural hormone somatostatin. Its therapeutic effect is primarily mediated by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[1][2] This interaction activates intracellular signaling cascades that inhibit the secretion of various hormones and exhibit anti-proliferative and pro-apoptotic effects on tumor cells.[1][2][3] Octreotide is a cornerstone in the management of neuroendocrine tumors (NETs), where it is used to control hormonal symptoms and inhibit tumor growth.[4][5][6]

Assessing the efficacy of this compound in a preclinical setting requires robust and reproducible in vitro models. Cell culture-based assays are fundamental for elucidating its mechanism of action, determining effective concentrations, and identifying sensitive tumor types. This application note provides detailed protocols for key experiments to evaluate the anti-proliferative and pro-apoptotic efficacy of this compound using cancer cell lines. A critical consideration is the SSTR expression level of the chosen cell line, as some frequently used NET cell lines have been shown to have low or absent SSTR expression, leading to resistance to Octreotide treatment in vitro.[7][8] Therefore, verification of SSTR2 expression is a crucial first step.

Key Signaling Pathways and Experimental Workflow

Octreotide binding to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The activated inhibitory G-protein (Gi) inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This in turn affects downstream pathways, including the MAPK (ERK) and PI3K/Akt signaling cascades, and activates protein tyrosine phosphatases (PTPs), culminating in cell cycle arrest and apoptosis.[9][10][11]

A typical experimental workflow for assessing Octreotide efficacy involves selecting an appropriate cell line, verifying the target receptor expression, and then performing a series of functional assays to measure the biological response.

Experimental Protocols

Protocol 1: SSTR2 Expression Verification by Western Blot

This protocol confirms the presence of the primary drug target, SSTR2, in the selected cell line.

Materials:

-

SSTR-expressing (e.g., AR42J) and non-expressing (e.g., A549) cell lines.[4]

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[12]

-

Primary antibody: anti-SSTR2.

-

HRP-conjugated secondary antibody.[13]

-

Chemiluminescent substrate (ECL).[13]

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS, then lyse cells by adding 1X SDS sample buffer and scraping.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[12]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[12][14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-SSTR2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[13]

-

Wash the membrane three times for 5 minutes each with TBST.[13]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

-

-

Detection: Wash the membrane three times for 5 minutes each with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[13] Differentially glycosylated forms of SSTR2 may appear as multiple bands.[15]

Protocol 2: Cell Viability / Proliferation Assay (MTT or CCK-8)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. The MTT assay requires a solubilization step, while the CCK-8 assay is a simpler, one-step method.[16]

Materials:

-

96-well cell culture plates.

-

Selected cell line.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.[16]

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[16][17]

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., 10⁻¹² M to 10⁻⁶ M).[18][19] Replace the medium with 100 µL of medium containing the various drug concentrations. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).[18][20]

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance using a microplate reader. The wavelength should be ~570 nm for MTT and ~450 nm for CCK-8.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[22]

Materials:

-

6-well cell culture plates.

-

Annexin V-FITC / PI Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound (e.g., 10⁻⁸ M) for 24-48 hours.[17]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | SSTR2 Status | Incubation Time (h) | IC50 (M) |

|---|---|---|---|

| AR42J (Pancreatic) | Expressing | 72 | 1.5 x 10⁻⁹ |

| BON-1 (Pancreatic NET) | Expressing | 96 | 5.0 x 10⁻⁹ |

| HT-29 (Colon)[20] | Expressing | 96 | 1.0 x 10⁻⁸ |

| A549 (Lung)[4] | Non-expressing | 96 | > 10⁻⁶ |

| H727 (Lung NET)[7] | Low Expression | 96 | No significant effect |

Data are representative and should be determined experimentally.

Table 2: Apoptosis and Cell Cycle Analysis after 48h Treatment with 10⁻⁸ M this compound

| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase |

|---|---|---|---|---|

| Control (Vehicle) | ||||

| AR42J | 2.1 ± 0.4 | 3.5 ± 0.6 | 55.2 ± 2.1 | 30.5 ± 1.8 |

| This compound | ||||

| AR42J | 10.8 ± 1.2 | 14.2 ± 1.9 | 70.3 ± 2.5 | 15.1 ± 1.5 |